molecular formula C6H10CaO8 B078163 D(+)Glyceric acid hemicalcium salt CAS No. 14028-62-7

D(+)Glyceric acid hemicalcium salt

Cat. No.: B078163
CAS No.: 14028-62-7
M. Wt: 146.16 g/mol
InChI Key: SFSPYQVJHDHQPR-HSHFZTNMSA-N
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Description

D(+)Glyceric acid hemicalcium salt: is a chemical compound with the molecular formula C₃H₅O₄ · 0.5Ca · H₂O. It is also known as ®-2,3-Dihydroxypropanoic acid hemicalcium salt. This compound is a calcium salt of D-glyceric acid, which is a naturally occurring substance found in various biological systems. It is often used in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D(+)Glyceric acid hemicalcium salt typically involves the neutralization of D-glyceric acid with calcium hydroxide. The reaction can be represented as follows:

D-Glyceric acid+Calcium hydroxideD(+)Glyceric acid hemicalcium salt+Water\text{D-Glyceric acid} + \text{Calcium hydroxide} \rightarrow \text{this compound} + \text{Water} D-Glyceric acid+Calcium hydroxide→D(+)Glyceric acid hemicalcium salt+Water

The reaction is usually carried out in an aqueous medium at room temperature. The product is then isolated by filtration and dried to obtain the hemicalcium salt in its pure form.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more controlled conditions to ensure high yield and purity. The process may include additional steps such as crystallization and lyophilization to obtain the final product in a stable, lyophilized powder form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: D(+)Glyceric acid hemicalcium salt can undergo oxidation reactions to form various oxidation products, depending on the reagents and conditions used.

    Reduction: It can be reduced to form glycerol or other reduced derivatives.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products Formed

    Oxidation: Glyceric acid can be oxidized to tartronic acid or mesoxalic acid.

    Reduction: Reduction typically yields glycerol.

    Substitution: Esterification with acyl chlorides forms glyceric acid esters.

Scientific Research Applications

Chemistry

In chemistry, D(+)Glyceric acid hemicalcium salt is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study metabolic pathways involving glyceric acid. It serves as a substrate in enzymatic reactions and helps in understanding the role of glyceric acid in cellular metabolism.

Medicine

This compound has potential applications in medicine, particularly in the study of metabolic disorders. It is used in research related to conditions such as primary hyperoxaluria, where glyceric acid metabolism is affected.

Industry

In the industrial sector, this compound is used in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of D(+)Glyceric acid hemicalcium salt involves its participation in biochemical reactions as a substrate or intermediate. It interacts with specific enzymes, leading to the formation of various metabolic products. The molecular targets include enzymes such as glycerate kinase and glycerate dehydrogenase, which are involved in the metabolism of glyceric acid.

Comparison with Similar Compounds

Similar Compounds

    DL-Glyceric acid hemicalcium salt: A racemic mixture of D- and L-glyceric acid hemicalcium salts.

    Glyceric acid: The parent compound without the calcium salt.

    Glycerol: A reduced form of glyceric acid.

Uniqueness

D(+)Glyceric acid hemicalcium salt is unique due to its specific stereochemistry, which makes it valuable in chiral synthesis. Unlike the racemic DL-glyceric acid hemicalcium salt, the D(+) form is enantiomerically pure, providing distinct advantages in research and industrial applications where stereochemistry is crucial.

Properties

InChI

InChI=1S/C3H6O4.Ca/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/t2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSPYQVJHDHQPR-HSHFZTNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)O.[Ca]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)O)O.[Ca]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6CaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585172
Record name (2R)-2,3-Dihydroxypropanoic acid--calcium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14028-62-7
Record name (2R)-2,3-Dihydroxypropanoic acid--calcium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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